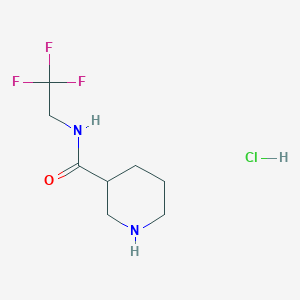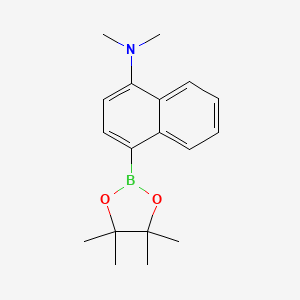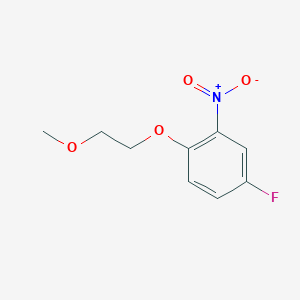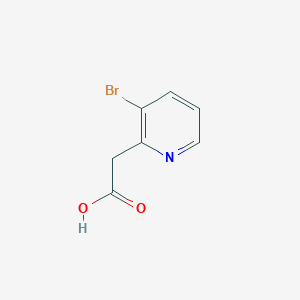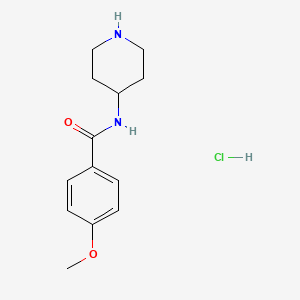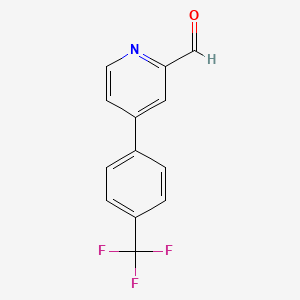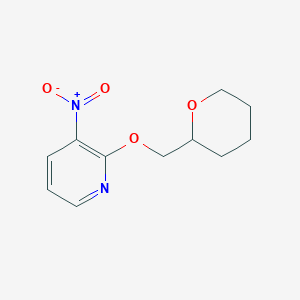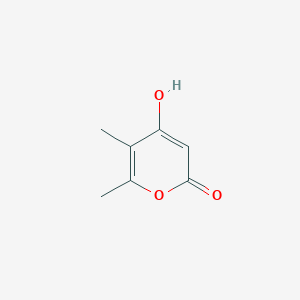
4-Hydroxy-5,6-dimethyl-2H-pyran-2-one
Vue d'ensemble
Description
“4-Hydroxy-5,6-dimethyl-2H-pyran-2-one” is a chemical compound with the CAS Number: 50405-45-3. It has a molecular weight of 140.14 and its IUPAC name is 5,6-dimethyl-2H-pyran-2,4 (3H)-dione . It is a solid substance stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C7H8O3 . The InChI code for this compound is 1S/C7H8O3/c1-4-5(2)10-7(9)3-6(4)8/h3H2,1-2H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 140.13700 . The compound is a solid at room temperature . Other properties such as density, boiling point, melting point, and flash point are not available .
Applications De Recherche Scientifique
Chemical Structure and Properties
4-Hydroxy-5,6-dimethyl-2H-pyran-2-one is structurally related to compounds like 2,2-dimethylchroman-6-ol. The chemical structure of these compounds often includes a pyran ring, which can adopt different conformations. Such compounds have been studied for their chemical properties and intermolecular interactions, such as hydrogen bonding, which can influence their chemical behavior and potential applications (Jha et al., 2000).
Synthesis and Derivatives
The synthesis of derivatives of pyran compounds, including those related to this compound, is a significant area of research. These derivatives are often synthesized through reactions with various chemicals, leading to a range of condensed pyran systems and spirocyclic pyrans. Such research provides insight into the chemical reactivity and potential applications of these compounds in various fields (Arsen'eva & Arsen'ev, 2008), (Arsen'eva & Arsen'ev, 2009).
Corrosion Inhibition
Some derivatives of this compound have been studied for their potential as corrosion inhibitors. These studies involve evaluating the effectiveness of these compounds in protecting metals like steel against corrosion, especially in acidic environments. The research includes investigations into the optimal conditions for their use and their mechanisms of action (Khattabi et al., 2019).
Biological Activities
The derivatives of this compound have been explored for their biological activities. For example, certain derivatives have shown effectiveness against plant pathogenic fungi and termites. These findings indicate the potential for these compounds to be used in agricultural and pest control applications (Tawata et al., 1996).
Medicinal Chemistry
In medicinal chemistry, pyrano[3,2-b]pyrans, which include compounds related to this compound, are significant due to their wide range of biological activities. They have been explored as drug candidates and synthetic compounds for their roles in pharmaceutical chemistry. These studies highlight the importance of such compounds in developing new therapeutic agents (Borah et al., 2021).
Electrocatalytic Applications
Recent research has also focused on the electrocatalytic applications of pyran derivatives. This includes the development of novel synthetic methods for constructing complex molecular structures using electrochemical techniques. Such research opens up new avenues for synthesizing medicinally relevant compounds in an environmentally friendly manner (Ryzhkova et al., 2022).
Safety and Hazards
Mécanisme D'action
Analyse Biochimique
Biochemical Properties
4-Hydroxy-5,6-dimethyl-2H-pyran-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions often result in the modulation of enzyme activity, leading to changes in cellular redox states . Additionally, this compound can form complexes with metal ions, which may influence its biochemical activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . For example, it can modulate the expression of genes involved in the antioxidant response, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it has been reported to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and improved cellular function . At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further participate in biochemical reactions, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. This localization is crucial for its biochemical activity, as it allows this compound to interact with target biomolecules effectively.
Propriétés
IUPAC Name |
4-hydroxy-5,6-dimethylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-4-5(2)10-7(9)3-6(4)8/h3,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADNXPYGPCOODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)C=C1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716177 | |
| Record name | 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50405-45-3 | |
| Record name | 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



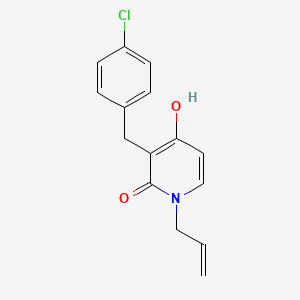
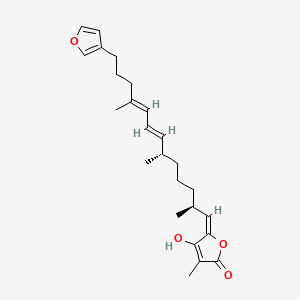
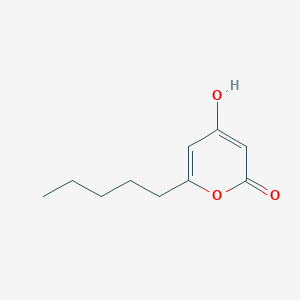
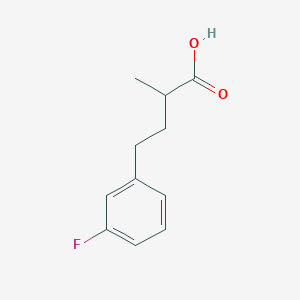
![1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B1441489.png)
